molecular formula C16H14ClN3O B2487613 7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine CAS No. 477856-42-1

7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine

Cat. No.: B2487613
CAS No.: 477856-42-1
M. Wt: 299.76
InChI Key: GDRNOVDFEMIOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are significant in medicinal chemistry due to their broad spectrum of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid with various anilines under specific conditions. For instance, the reaction of 4-chloroanthranilic acid with 4-methoxy-2-methylaniline in the presence of a dehydrating agent like polyphosphoric acid can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Medicine: Explored for its antibacterial and anti-inflammatory properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. It can inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its methoxy and methyl groups enhance its ability to interact with molecular targets, making it a potent compound for various applications .

Properties

IUPAC Name

7-chloro-N-(4-methoxy-2-methylphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-10-7-12(21-2)4-6-14(10)20-16-13-5-3-11(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRNOVDFEMIOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.